

Application Note: UPLC Analysis of 2-Amino-5-methylbenzenesulfonic Acid and Its Impurities

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Compound of Interest

Compound Name: 2-Amino-5-methylbenzenesulfonic acid

Cat. No.: B181636

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-methylbenzenesulfonic acid, also known as 4-aminotoluene-3-sulfonic acid, is a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2][3] The purity of this compound is critical for the quality and safety of the final products. Therefore, a robust and sensitive analytical method is required to identify and quantify any process-related impurities and degradation products. This application note presents a detailed protocol for the analysis of **2-Amino-5-methylbenzenesulfonic acid** and its potential impurities using Ultra-Performance Liquid Chromatography (UPLC). The method is designed to be stability-indicating, capable of separating the main component from its degradation products formed under various stress conditions.

Potential Impurities

Impurities in **2-Amino-5-methylbenzenesulfonic acid** can originate from the manufacturing process or from degradation. Common process-related impurities may arise from the sulfonation of p-toluidine, including isomeric monosulfonic acids and unreacted starting material. Degradation products can be formed under stress conditions such as hydrolysis, oxidation, and photolysis.

Experimental Protocols

1. UPLC Method Development

A reverse-phase UPLC method was developed for the separation and quantification of **2-Amino-5-methylbenzenesulfonic acid** and its impurities.[1][4] UPLC offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC.[5]

UPLC System and Conditions:

Parameter	Setting
System	Waters ACQUITY UPLC H-Class or equivalent
Column	ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% to 40% B over 5 minutes, then to 95% B in 0.5 min, hold for 1 min, return to 5% B in 0.5 min, and equilibrate for 2 min.
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	2 μ L
Detection	UV at 230 nm
Run Time	9 minutes

2. Standard and Sample Preparation

- Standard Solution (100 μ g/mL): Accurately weigh about 10 mg of **2-Amino-5-methylbenzenesulfonic acid** reference standard and dissolve it in 100 mL of a 50:50 mixture of water and acetonitrile (diluent).
- Sample Solution (1000 μ g/mL): Accurately weigh about 25 mg of the **2-Amino-5-methylbenzenesulfonic acid** sample, dissolve in, and dilute to 25 mL with the diluent.

3. Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[6][7][8][9][10] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[10]

- Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N HCl at 80°C for 4 hours.
- Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N NaOH at 80°C for 2 hours.
- Oxidative Degradation: Treat 10 mg of the sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Keep 10 mg of the solid sample in an oven at 105°C for 48 hours.
- Photolytic Degradation: Expose 10 mg of the solid sample to UV light (254 nm) and visible light (in a photostability chamber) for 7 days.

After degradation, samples are diluted with the diluent to a final concentration of approximately 1000 µg/mL before UPLC analysis.

Data Presentation

The UPLC method was validated for its ability to separate **2-Amino-5-methylbenzenesulfonic acid** from its potential impurities and degradation products. The following table summarizes the chromatographic results.

Table 1: Chromatographic Data for **2-Amino-5-methylbenzenesulfonic Acid** and Potential Impurities

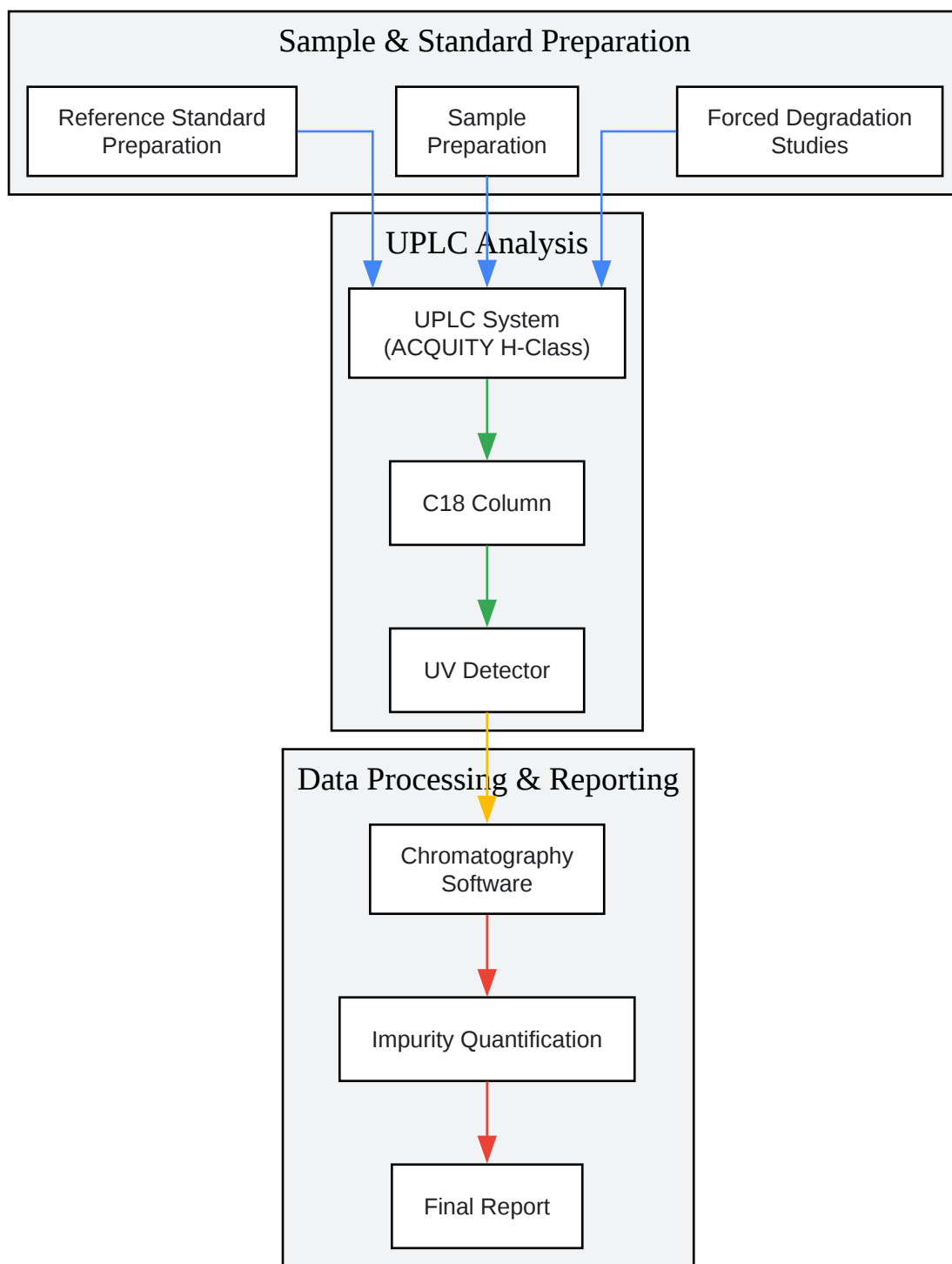
Compound	Retention Time (min)	Relative Retention Time	Resolution (Rs)
Impurity A (p-Toluidine)	1.85	0.62	-
Impurity B (Isomer 1)	2.50	0.83	3.8
2-Amino-5-methylbenzenesulfonic acid	3.00	1.00	3.1
Impurity C (Degradation Product)	3.75	1.25	4.5
Impurity D (Degradation Product)	4.80	1.60	6.2

Table 2: Summary of Forced Degradation Results

Stress Condition	% Degradation of Main Peak	Major Degradation Products (RRT)
0.1 N HCl, 80°C, 4h	8.5	1.25
0.1 N NaOH, 80°C, 2h	15.2	1.25, 1.60
3% H ₂ O ₂ , RT, 24h	11.8	1.45
Thermal (105°C, 48h)	3.1	No significant degradation products
Photolytic	5.6	1.15

Experimental Workflow and Signaling Pathways

The overall workflow for the analysis of **2-Amino-5-methylbenzenesulfonic acid** impurities is depicted in the following diagram.



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Caption: UPLC analysis workflow from sample preparation to final reporting.

Conclusion

The developed UPLC method is rapid, sensitive, and specific for the determination of **2-Amino-5-methylbenzenesulfonic acid** and its related impurities. The method was successfully applied to quantify impurities and degradation products, demonstrating its stability-indicating nature. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of **2-Amino-5-methylbenzenesulfonic acid**.

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